molecular formula C22H24N4O5S2 B2386225 N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1215606-77-1

N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2386225
CAS No.: 1215606-77-1
M. Wt: 488.58
InChI Key: MVUNZIAJILQVAR-UHFFFAOYSA-N
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Description

N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a piperazine-thiazole hybrid compound with a thiophene-substituted thiazole ring, a phenylacetamide moiety, and an oxalate counterion. The oxalate salt enhances solubility, a critical factor for bioavailability.

Properties

IUPAC Name

oxalic acid;N-phenyl-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2.C2H2O4/c25-19(21-16-5-2-1-3-6-16)13-23-8-10-24(11-9-23)14-20-22-17(15-27-20)18-7-4-12-26-18;3-1(4)2(5)6/h1-7,12,15H,8-11,13-14H2,(H,21,25);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUNZIAJILQVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)NC4=CC=CC=C4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds via fusion at 160–250°C, followed by alkaline neutralization and vacuum distillation. Key parameters affecting yield and purity include:

Parameter Optimal Range Yield (%) Purity (HPLC) Source
Molar Ratio (Aniline:Bis-(2-chloroethyl)amine) 1:2.3–2.5 75.2–79.8 >99.1%
Temperature 180–200°C 78.7–79.5 99.0–99.7%
Reaction Time 3–4 hours 75.2–79.8 >99.1%

For example, heating 100 kg of aniline with 250 kg of bis-(2-chloroethyl)amine hydrochloride at 190°C for 3 hours yielded 137.1 kg of N-phenylpiperazine (78.7% yield, 99.5% purity). The absence of solvents reduces waste and simplifies purification, making this method industrially viable.

Preparation of 4-(Thiophen-2-yl)Thiazol-2-yl)Methyl Piperazine

The thiazole-thiophene moiety is introduced via nucleophilic substitution or coupling reactions. Patents and synthetic guides suggest two primary approaches:

Thiazole Ring Formation

Thiophene-2-carboxaldehyde undergoes Hantzsch thiazole synthesis with thiourea and α-halo ketones to form 4-(thiophen-2-yl)thiazole. Subsequent methylation at the thiazole’s 2-position is achieved using methyl iodide or bromomethyl derivatives under basic conditions (e.g., K₂CO₃ in DMF).

Piperazine Functionalization

The methyl-thiazole intermediate reacts with piperazine via SN2 displacement. For instance, treating 4-(chloromethyl)thiazole-thiophene with N-phenylpiperazine in acetonitrile at 80°C for 12 hours yields 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine.

Acetamide Linkage Formation

The acetamide bridge connects N-phenylpiperazine to the thiazole-thiophene-piperazine subunit. Source describes a two-step process:

  • Chloroacetylation : N-phenylpiperazine reacts with chloroacetyl chloride in chloroform at 0–5°C to form N-chloroacetyl-N-phenylpiperazine.
  • Nucleophilic Displacement : The chloro group is displaced by the amine group of 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine under reflux conditions (60–80°C, 4–6 hours).

Example Protocol

  • Dissolve N-chloroacetyl-N-phenylpiperazine (1.0 eq) and 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine (1.1 eq) in dry THF.
  • Add triethylamine (2.0 eq) and reflux for 6 hours.
  • Purify via column chromatography (ethyl acetate/hexane, 1:2) to obtain the acetamide intermediate (yield: 65–70%).

Oxalate Salt Formation

The final step involves converting the free base to the oxalate salt to improve stability and solubility. Source outlines a standardized procedure:

  • Dissolve N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide (1.0 eq) in hot ethanol (95% v/v).
  • Slowly add oxalic acid dihydrate (1.05 eq) in ethanol with stirring.
  • Cool to 4°C for crystallization, then filter and wash with cold ethanol.

Critical Parameters

  • Stoichiometry : Excess oxalic acid (5%) ensures complete salt formation.
  • Temperature : Rapid cooling minimizes co-solvent impurities.
  • Yield : Typically 85–90% with >99% purity (HPLC).

Optimization and Yield Analysis

Comparative data from industrial and academic methods reveal key insights:

Step Academic Yield (%) Industrial Yield (%) Purity (%)
N-Phenylpiperazine 70–75 75–80 99.1–99.7
Thiazole-Piperazine 60–65 68–72 98.5–99.2
Acetamide Formation 60–65 65–70 97.0–98.5
Oxalate Salt 80–85 85–90 99.0–99.8

Industrial protocols prioritize solvent-free reactions, catalytic methods, and streamlined purification (e.g., vacuum distillation over column chromatography). For instance, substituting column chromatography with crystallization in the acetamide step improves throughput by 20%.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties, primarily attributed to its unique structural features.

  • Anticancer Activity :
    • Research indicates that derivatives of thiazole and piperazine, like N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate, have shown promising results against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit the growth of MDA-MB 231 breast cancer cells, suggesting their potential as anticancer agents .
  • Antimicrobial Properties :
    • Compounds containing thiazole and thiophene rings are known for their antimicrobial activities. The presence of these moieties in this compound may enhance its efficacy against bacterial strains. In vitro studies have shown that thiazole derivatives exhibit significant antibacterial activity, which could be extrapolated to this compound .

Case Study 1: Anticancer Efficacy

A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer properties of various thiazole derivatives, including those similar to N-phenyl derivatives. The results indicated a dose-dependent inhibition of cell proliferation in cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .

CompoundIC50 (µM)Cancer Cell Line
N-(substituted)-thiazole15MDA-MB 231
Control (Paclitaxel)10MDA-MB 231

Case Study 2: Antimicrobial Activity

In another investigation, various thiazole derivatives were screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study found that compounds with thiophene and thiazole rings showed significant inhibition zones, indicating their potential as antimicrobial agents .

CompoundZone of Inhibition (mm)Bacterial Strain
Thiazole derivative A20E. coli
Thiazole derivative B18S. aureus

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and piperazine precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperazine Derivatives with Substituted Aromatic Groups

Compounds in (13–18) share the 2-(piperazin-1-yl)-N-(thiazol-2-yl)acetamide backbone but differ in substituents on the phenyl groups attached to the piperazine and thiazole rings. For example:

  • Compound 13 : 4-Methoxyphenyl on piperazine and p-tolyl on thiazole.
  • Compound 14 : 4-Chlorophenyl on piperazine and p-tolyl on thiazole.
  • Compound 15 : 4-Fluorophenyl on piperazine and p-tolyl on thiazole.

Key Differences :

  • Methoxy groups increase polarity, improving aqueous solubility but possibly reducing membrane permeability .
Piperidine vs. Piperazine Analogs

describes N-(4-Phenyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide, where piperazine is replaced by piperidine. Piperidine lacks the second nitrogen in the ring, reducing hydrogen-bonding capacity and altering basicity. This substitution may decrease interactions with charged targets like P-gp .

Functional Group Modifications

Thiophene vs. Benzothiazole Substitutions

The target compound features a thiophene-substituted thiazole, while ’s analog incorporates a 6-methylbenzothiazole. Benzothiazole’s extended aromatic system may enhance π-π stacking but reduce metabolic stability compared to thiophene’s smaller heterocycle .

Urea and Hydrazinyl Derivatives

highlights urea derivatives (e.g., 11a–11o) with hydrazinyl-oxoethyl-piperazine motifs. These compounds exhibit urea linkages instead of acetamide, enabling stronger hydrogen bonding with targets like matrix metalloproteinases (MMPs). However, their increased polarity may limit blood-brain barrier penetration compared to the target compound .

P-gp Inhibition Potential

’s Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) increased paclitaxel (PTX) bioavailability by 56–106.6% via P-gp inhibition. The target compound’s thiophene-thiazole moiety may offer similar P-gp affinity, though its oxalate salt could further optimize solubility and efficacy .

Anti-inflammatory and MMP Inhibition

’s analogs (13–18) were designed as MMP inhibitors. For instance, Compound 15 (4-fluorophenyl variant) showed moderate anti-inflammatory activity, suggesting fluorinated aryl groups enhance target engagement. The target compound’s thiophene group may mimic these effects but with distinct pharmacokinetics .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound ID Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound ~495.54* Not reported Thiophen-2-yl, oxalate salt
Compound 13 (Evd. 2) 422.54 289–290 4-Methoxyphenyl, p-tolyl
Compound 4 (Evd. 7) ~669.1* Not reported 4-Bromophenyl, 4-chlorophenylmethyl
Compound 315.42 Not reported Piperidine, 4-phenylthiazole

*Calculated based on structural formula.

Biological Activity

N-phenyl-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a compound of growing interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1170122-61-8
Molecular FormulaC20_{20}H22_{22}N4_{4}O4_{4}S2_{2}
Molecular Weight398.5 g/mol

Structure

The compound features a complex structure that includes a piperazine moiety, a thiophene ring, and a thiazole unit, which are critical for its biological activity.

Anticonvulsant Activity

Research has shown that derivatives of N-phenyl compounds exhibit significant anticonvulsant properties. For instance, studies involving similar compounds demonstrated efficacy in animal models of epilepsy using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compounds were evaluated for their ability to protect against seizures, with some showing protective effects at doses of 100 mg/kg and 300 mg/kg .

Table 1: Anticonvulsant Activity of Related Compounds

Compound IDDose (mg/kg)MES ProtectionPTZ Protection
Compound 12100YesNo
Compound 19300YesYes
Compound 24100NoYes

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperazine and thiazole moieties significantly influence the anticonvulsant activity. For example, the presence of lipophilic groups enhanced the binding affinity to neuronal voltage-sensitive sodium channels, which is crucial for anticonvulsant action .

Analgesic and Anti-inflammatory Activity

In addition to anticonvulsant properties, modifications of the thiazole derivatives have shown potential in analgesic and anti-inflammatory activities. In vitro and in vivo studies have demonstrated that specific structural modifications can lead to increased efficacy in pain models .

Table 2: Analgesic Activity of Modified Thiazole Derivatives

Compound IDTest ModelEfficacy
Compound AHot Plate TestModerate
Compound BCarrageenan-Induced Pain ModelHigh

Case Study 1: Anticonvulsant Screening

A study conducted on various N-phenyl derivatives revealed that certain compounds exhibited significant protection against MES-induced seizures. The most effective compound showed a delay in onset but sustained efficacy, suggesting potential for therapeutic use in resistant epilepsy cases .

Case Study 2: Analgesic Efficacy

In another study focusing on analgesic properties, derivatives were tested in animal models for their ability to reduce pain responses. The results indicated that specific substitutions on the thiazole ring enhanced anti-inflammatory effects, making them candidates for further development in pain management therapies .

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